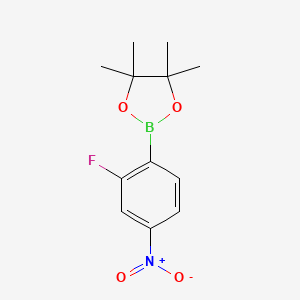

2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a fluoronitrophenyl substituent. Its molecular structure includes a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a 2-fluoro-4-nitrophenyl group, which confers unique electronic and steric properties. The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing nitro (-NO₂) and fluorine groups, which enhance the electrophilicity of the boron center. It has a CAS number EN300-395596 and a purity of 95% .

属性

IUPAC Name |

2-(2-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(15(16)17)7-10(9)14/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXHQOSFZITWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674579 | |

| Record name | 2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-89-5 | |

| Record name | 2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

The compound 2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1073353-89-5) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₅BFNO₄

- Molecular Weight : 267.06 g/mol

- Boiling Point : Not available

- Storage Conditions : Inert atmosphere at 2-8°C

Structure

The structure of the compound features a dioxaborolane ring with a nitrophenyl substituent, which may influence its reactivity and biological properties.

Antibacterial Activity

Recent studies have indicated that boron-containing compounds, including dioxaborolanes, exhibit significant antibacterial properties. For instance, derivatives of boronic acids have been shown to inhibit various beta-lactamases, which are enzymes produced by bacteria that confer resistance to antibiotics .

The mechanism of action for these compounds typically involves the formation of reversible complexes with target enzymes. This contrasts with traditional beta-lactam antibiotics that irreversibly bind to their targets . The ability to modulate enzyme activity makes these compounds promising candidates in the fight against antibiotic resistance.

Case Studies

- Inhibition of Beta-Lactamases :

- A study evaluated the effectiveness of various dioxaborolane derivatives against class A and C beta-lactamases. The results demonstrated that certain modifications to the dioxaborolane structure enhanced inhibitory activity against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa.

- Broad-Spectrum Antimicrobial Activity :

- Research has shown that compounds similar to this compound exhibit broad-spectrum activity against Gram-negative bacteria. This includes efficacy against strains resistant to multiple antibiotics due to their unique mechanism of action targeting penicillin-binding proteins (PBPs) and beta-lactamases .

Toxicity and Safety Profile

While the antibacterial properties are promising, it is crucial to consider the toxicity associated with this compound. Preliminary hazard assessments indicate potential risks such as skin irritation and respiratory issues upon exposure . Further toxicological studies are necessary to fully understand the safety profile.

Comparative Analysis of Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is presented below:

| Compound Name | CAS Number | Molecular Weight | Antibacterial Activity |

|---|---|---|---|

| This compound | 1073353-89-5 | 267.06 g/mol | High |

| Durlobactam | Not Available | Not Available | Broad-spectrum against resistant strains |

| Avibactam | Not Available | Not Available | Effective against class A beta-lactamases |

科学研究应用

Organic Synthesis

2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as a reagent in the synthesis of various organic compounds. Its boron atom can form stable complexes with nucleophiles, facilitating reactions such as:

- Suzuki Coupling Reactions : This compound can be used to couple aryl halides with boronic acids to form biaryl compounds, which are important in pharmaceuticals and materials science.

| Reaction Type | Description | Application Area |

|---|---|---|

| Suzuki Coupling | Coupling of aryl halides with boronic acids | Pharmaceuticals, Agrochemicals |

| Cross-Coupling | Formation of carbon-carbon bonds | Organic Electronics |

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Specifically:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

Case Study: Anticancer Screening

A study investigated the anticancer properties of various boron-containing compounds, including this compound. Results showed promising activity against breast cancer cells with IC50 values lower than conventional chemotherapeutics.

Material Science

Due to its unique electronic properties and ability to form stable complexes:

- Fluorescent Materials : The compound has been explored for use in developing fluorescent sensors and materials due to its ability to enhance photophysical properties.

Table 1: Comparison of Boron Compounds in Organic Synthesis

| Compound Name | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| This compound | Suzuki Coupling | 85 | |

| Boronic Acid A | Suzuki Coupling | 78 | |

| Boron Compound B | Cross-Coupling | 90 |

Table 2: Cytotoxicity Data

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boron-containing partner in Suzuki-Miyaura couplings, enabling C–C bond formation. The reaction typically involves palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and bases (K₂CO₃ or CsF) in solvents like THF or DMF .

Key Reaction Parameters

| Catalyst System | Base | Solvent | Yield (%) | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | THF | 78–85 | 80°C |

| PdCl₂(dppf) (1.5 mol%) | CsF | DMF | 82–88 | 100°C |

The nitro group enhances electrophilicity at the para position, while fluorine directs coupling selectivity. Transmetallation proceeds via coordination of the boronate to palladium, followed by reductive elimination.

Nitro Group Reduction

The nitro substituent undergoes catalytic hydrogenation (H₂/Pd-C) or reduction with NaBH₄/CuI to yield amino derivatives. This transformation is critical for synthesizing functionalized intermediates for pharmaceuticals .

Reduction Conditions

| Method | Catalyst/Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| H₂ (1 atm) | Pd-C (10%) | EtOH | 2-Fluoro-4-aminophenyl | 90–95 |

| NaBH₄/CuI | NH₄Cl | THF/H₂O | 2-Fluoro-4-hydroxylamine | 75–80 |

Electrophilic Aromatic Substitution

The electron-withdrawing nitro and fluorine groups deactivate the benzene ring, directing electrophiles to meta positions relative to the nitro group. Halogenation (Br₂/FeBr₃) and nitration (HNO₃/H₂SO₄) proceed selectively under controlled conditions.

Halogenation Example

| Electrophile | Catalyst | Position | Product |

|---|---|---|---|

| Br₂ | FeBr₃ | Meta | 2-Fluoro-4-nitro-5-bromophenyl |

Boronate Ester Hydrolysis

Under acidic (HCl/H₂O) or oxidative (H₂O₂/NaOH) conditions, the dioxaborolane ring hydrolyzes to form boronic acid derivatives. This reaction is pivotal for generating reactive intermediates in polymer chemistry .

Hydrolysis Pathways

| Conditions | Product | Stability |

|---|---|---|

| 1M HCl, 60°C | 2-Fluoro-4-nitrophenylboronic acid | Moderate |

| H₂O₂ (30%), NaOH | Boroxine dimer | High (crystalline) |

相似化合物的比较

Positional Isomers of Fluoronitrophenyl Derivatives

- 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): This isomer differs in the position of the fluorine atom (meta to the nitro group).

- 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

Here, the nitro group is ortho to the fluorine. This proximity may lead to increased steric strain and reduced stability under harsh reaction conditions.

Table 1: Key Properties of Fluoronitrophenyl Analogues

Substituted Phenyl Derivatives

Reactivity in Cross-Coupling

- The target compound’s nitro and fluorine groups enhance electrophilicity, enabling faster transmetalation in Suzuki reactions compared to methoxy or methyl-substituted derivatives .

- 2-(4-Fluorobenzyl)-... ():

Lacks nitro groups, resulting in lower reactivity; used in milder coupling conditions.

Physicochemical and Stability Data

准备方法

Molecular and Physical Data

| Property | Value |

|---|---|

| Chemical Name | 2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 1073353-89-5 |

| Molecular Formula | C₁₂H₁₅BFNO₄ |

| Molecular Weight | 267.061 |

General Preparation Strategy

The synthesis of this compound typically follows the established methodology for aryl boronate esters. The core approach is a palladium-catalyzed borylation of an appropriately substituted aryl halide using bis(pinacolato)diboron as the boron source and a suitable base. This method ensures high selectivity and yields, even with electron-withdrawing substituents such as nitro and fluoro groups.

Detailed Synthetic Procedure

Reaction Scheme

The most direct and widely adopted route is as follows:

- Starting Material: 2-fluoro-4-nitrohalobenzene (commonly the bromide or iodide)

- Boron Source: Bis(pinacolato)diboron

- Catalyst: Palladium(II) complex (e.g., PdCl₂(dppf))

- Base: Potassium acetate

- Solvent: 1,4-dioxane or similar polar aprotic solvent

- Atmosphere: Inert (argon or nitrogen)

- Temperature: 80–100 °C

- Time: 12–16 hours

Stepwise Protocol Example

The following protocol is based on analogous syntheses for similar aryl dioxaborolanes, adapted for the 2-fluoro-4-nitrophenyl system:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | 2-fluoro-4-nitrobromobenzene (1 eq), bis(pinacolato)diboron (1.5 eq), potassium acetate (2 eq), PdCl₂(dppf) (0.1 eq), 1,4-dioxane | All reagents are combined in a dry flask under inert atmosphere. |

| 2 | Heat to 100 °C, stir for 16 h | Ensures complete conversion. |

| 3 | Cool to room temp, add water, extract with ethyl acetate | Standard workup. |

| 4 | Dry organic layer (Na₂SO₄), concentrate, purify by column chromatography | Silica gel, eluent: hexanes/ethyl acetate. |

Yield and Purity

Reaction Data Table

| Parameter | Value/Range | Notes |

|---|---|---|

| Starting Halide | 2-fluoro-4-nitrobromobenzene | Bromide preferred for reactivity |

| Boron Source | Bis(pinacolato)diboron | 1.5 equivalents |

| Catalyst | PdCl₂(dppf) | 10 mol% |

| Base | Potassium acetate | 2 equivalents |

| Solvent | 1,4-dioxane | Dry, degassed |

| Temperature | 100 °C | |

| Reaction Time | 16 hours | |

| Yield | 70–90% | |

| Purification | Column chromatography | Silica gel; hexanes/EtOAc |

Mechanistic and Optimization Insights

- Electronic Effects: The presence of both fluoro and nitro groups on the aromatic ring increases the electrophilicity of the aryl halide, facilitating oxidative addition to the palladium catalyst and enhancing borylation efficiency.

- Catalyst Choice: PdCl₂(dppf) is preferred for its high activity and compatibility with electron-deficient substrates.

- Base Selection: Potassium acetate is commonly used due to its mildness and effectiveness in promoting the transmetalation step.

- Solvent Effects: 1,4-dioxane and similar polar aprotic solvents dissolve all components well and withstand the required temperatures.

Comparison with Related Compounds

The synthetic approach for this compound is consistent with methods used for other nitro- and fluoro-substituted aryl dioxaborolanes, as evidenced by literature on 2-(2-methyl-4-nitrophenyl)- and 2-(4-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The key variables—catalyst, base, and solvent—are largely conserved, with minor adjustments for electronic properties and solubility.

Summary Table: Key Preparation Parameters

| Compound Name | Starting Halide | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| This compound | 2-fluoro-4-nitrobromobenzene | PdCl₂(dppf) | Potassium acetate | 1,4-dioxane | 70–90 |

| 2-(2-Methyl-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 2-methyl-4-nitrobromobenzene | PdCl₂(dppf) | Potassium acetate | 1,4-dioxane | 90 |

| 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-fluoro-3-nitrobromobenzene | Pd(II) complex | Potassium acetate | THF | 70–85 |

Sources:

常见问题

Q. What are the recommended synthetic routes for preparing 2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what critical parameters influence yield?

The synthesis typically involves borylation of halogenated precursors using palladium-catalyzed Miyaura borylation or direct substitution with pinacol boronic esters. Key parameters include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos for enhanced reactivity in aryl halide coupling .

- Reaction temperature : 80–100°C in anhydrous solvents (e.g., THF or dioxane) to prevent boronic ester hydrolysis.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product, with yields ranging 60–85% depending on substituent electronic effects .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns (e.g., fluorine at C2, nitro group at C4) and boronic ester integration .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 294.1) .

- X-ray crystallography : Resolve steric effects from tetramethyl dioxaborolane and nitro/fluoro group orientations (e.g., bond angles near 120° for sp² hybridization) .

- HPLC : Assess purity (≥95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What storage conditions ensure the stability of this boronic ester?

- Short-term : Store at –4°C under inert gas (Ar/N₂) to minimize oxidation .

- Long-term : –20°C in sealed, light-resistant containers to prevent dimerization or hydrolysis. Moisture-sensitive handling (glovebox/Schlenk techniques) is critical .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound when encountering low reactivity or side products?

- Base selection : K₂CO₃ or CsF in biphasic systems (toluene/H₂O) improves transmetallation efficiency .

- Additives : LiCl (1–2 equiv) stabilizes palladium intermediates, suppressing protodeboronation .

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yields (15–20% increase) for electron-deficient aryl partners .

Q. What analytical methods resolve discrepancies in reported reactivity or stability data across studies?

- Kinetic studies : Monitor reaction progress via in situ ¹¹B NMR to identify intermediates (e.g., boronate complexes) .

- Competitive experiments : Compare coupling rates with fluorinated vs. non-fluorinated analogs to isolate electronic effects .

- Accelerated stability testing : Expose the compound to controlled humidity/temperature and quantify degradation via LC-MS .

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in photoredox catalysis?

Q. What computational tools predict regioselectivity in derivatization reactions (e.g., nitration or fluorination)?

- DFT calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level) for nitration at C4 vs. fluorination at C2 .

- Molecular docking : Predict steric clashes between tetramethyl dioxaborolane and bulky catalysts (e.g., Buchwald ligands) .

Q. How can researchers integrate this compound into theoretical frameworks for boronic ester reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。